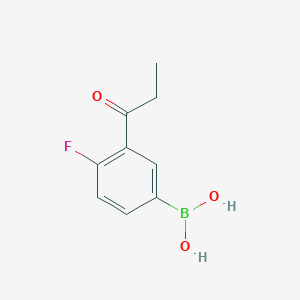

4-Fluoro-3-propanoylphenylboronic acid

Description

Properties

IUPAC Name |

(4-fluoro-3-propanoylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOHGJFFCSHEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Fluoro 3 Propanoylphenylboronic Acid

Electronic Properties and Reactivity of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aryl ring. Their unique electronic structure governs their reactivity, making them versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The boron atom in arylboronic acids possesses an empty p-orbital, rendering the molecule electron-deficient and conferring Lewis acidic properties.

Boronic acids are recognized as Lewis acids, a characteristic stemming from the electron-deficient nature of the trivalent boron atom. musechem.com The boron center, with its vacant pz orbital, readily accepts a pair of electrons from a Lewis base. ru.nl In aqueous solutions, a water molecule or, more commonly, a hydroxide ion acts as the Lewis base, coordinating with the boron atom. This interaction leads to the formation of a tetrahedral boronate anion, [ArB(OH)₃]⁻. musechem.comnih.gov

This transformation is accompanied by a change in the hybridization state of the boron atom, from a trigonal planar sp² configuration in the neutral boronic acid to a tetrahedral sp³ configuration in the anionic boronate form. nih.gov This equilibrium between the neutral acid and the anionic boronate defines the acidity constant (pKa) of the boronic acid. musechem.com The pKa is a measure of the compound's Lewis acidity in an aqueous environment; a lower pKa value indicates a stronger Lewis acid. nih.gov

The electrophilicity of the boron atom in arylboronic acids is highly sensitive to the electronic properties of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups (EWGs) enhance the Lewis acidity of the boronic acid, while electron-donating groups (EDGs) decrease it. nih.govresearchgate.net

EWGs, such as the fluorine atom and the propanoyl group in 4-Fluoro-3-propanoylphenylboronic acid, pull electron density away from the aryl ring and, consequently, from the boron atom. This inductive and/or mesomeric withdrawal of electron density increases the partial positive charge on the boron center, making it more electrophilic and thus a stronger Lewis acid. researchgate.net This enhanced acidity facilitates the formation of the tetrahedral boronate anion, which is a key step in many reactions involving boronic acids. researchgate.net Conversely, EDGs would decrease the electrophilicity of the boron atom, leading to weaker Lewis acidity and generally lower reactivity in processes that depend on the boronate form. researchgate.net

Impact of Fluorine Substitution on Boronic Acid Reactivity and Conformation

The introduction of a fluorine atom onto the phenyl ring of a boronic acid significantly alters its chemical properties, including acidity and conformational preferences. researchgate.net These changes are a direct result of fluorine's unique electronic characteristics and its capacity for intramolecular interactions.

Ortho-substitution: The inductive effect is strong, and the acidity is further enhanced by the potential for intramolecular hydrogen bonding. nih.gov

Meta-substitution: The inductive effect dominates as the mesomeric effect is much weaker at this position, leading to a significant increase in acidity compared to the unsubstituted acid. nih.gov

Para-substitution: As is the case in this compound, the strong -I effect and the +M effect act in opposition. While the inductive effect is generally stronger, the partial compensation by the resonance effect results in a smaller increase in acidity compared to the meta- and ortho-isomers. nih.gov

The propanoyl group at the meta-position in this compound also contributes a strong electron-withdrawing inductive effect, which will further increase the acidity of the compound. The combined influence of both substituents makes the boron center significantly more electrophilic.

| Compound | Substituent (Position) | pKa |

|---|---|---|

| Phenylboronic acid | -H | 8.86 |

| 4-Fluorophenylboronic acid | 4-F | 8.77 |

| 3-Fluorophenylboronic acid | 3-F | 8.09 |

| 2-Fluorophenylboronic acid | 2-F | 7.89 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F | 6.17 |

Data sourced from MDPI nih.gov.

Intramolecular interactions can play a crucial role in the structure and reactivity of substituted arylboronic acids. In ortho-fluorophenylboronic acids, a weak intramolecular hydrogen bond of the B-O-H···F type can form. mdpi.comresearchgate.net This interaction contributes to the enhanced acidity and influences the conformation of the boronic acid group. beilstein-journals.org

The boronic acid group [-B(OH)₂] is generally not coplanar with the aromatic ring to which it is attached. Steric repulsion between the hydroxyl groups of the boronic acid and the ortho-hydrogen atom of the phenyl ring typically forces the B(OH)₂ group to twist out of the plane of the ring. mdpi.com For many fluorinated phenylboronic acids, the dihedral angle of this twist is observed to be around 25°. mdpi.com The introduction of additional substituents, such as the propanoyl group in this compound, can further influence this value. mdpi.com This non-planar conformation is a dynamic equilibrium, and the rotational barrier of the C-B bond affects how the boronic acid presents itself for intermolecular interactions and chemical reactions.

Influence of the Propanoyl Group on Aromatic Reactivity and Ortho-Effects

The reactivity of this compound in transition metal-catalyzed reactions is significantly governed by the electronic and steric properties of its substituents. The propanoyl group, an acyl substituent, located at the meta-position relative to the boronic acid and ortho to the fluorine atom, exerts a notable influence on the aromatic ring's electron density and the steric environment around the reactive boronic acid moiety.

The combination of these electronic and steric factors makes this compound a substrate with nuanced reactivity. The electron-withdrawing nature of both substituents enhances the Lewis acidity of the boron center but may disfavor the transmetalation step, while the steric profile, though not severely hindered, must be considered when selecting appropriate catalytic systems.

Transition Metal-Mediated Transformations Involving this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org The reaction couples an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base. mychemblog.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition with an organohalide (Ar-X). This step, often the rate-determining one, involves the insertion of the palladium into the carbon-halogen bond, forming a new organopalladium(II) complex. libretexts.orgmdpi.com The oxidation state of palladium changes from Pd(0) to Pd(II). mychemblog.com The initial product is a cis-complex that typically isomerizes to a more stable trans-complex. libretexts.orgscirp.org

Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. The mechanism requires the activation of the boronic acid by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate ("ate") complex. mychemblog.comorganic-chemistry.org This boronate then reacts with the organopalladium(II) halide complex. Recent evidence suggests two predominant pathways: the "boronate pathway," where the activated boronate reacts directly, and the "oxo-palladium pathway," where the palladium-halide complex first reacts with the base to form a palladium-hydroxide species, which then reacts with the neutral boronic acid. nih.gov This step results in a new diorganopalladium(II) complex, where both organic partners are bound to the palladium center. libretexts.org

Reductive Elimination : In the final step, the two organic groups on the diorganopalladium(II) complex are coupled, forming the new C-C bond of the final product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. mychemblog.comlibretexts.org This step is typically fast and irreversible and proceeds from a cis-configured complex. libretexts.org

| Step | Description | Change in Pd Oxidation State | Key Intermediates |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. Often the rate-determining step. libretexts.orgmdpi.com | 0 → +2 | Ar-Pd(II)-X complex |

| Transmetalation | Transfer of the aryl group from the boronate to the Pd(II) complex. Requires base activation. mychemblog.com | No change | Ar-Pd(II)-Ar' complex |

| Reductive Elimination | Formation of the Ar-Ar' C-C bond and regeneration of the catalyst. | +2 → 0 | Pd(0) complex |

Fluorinated arylboronic acids are common substrates in Suzuki-Miyaura couplings, as the resulting fluorinated biaryl compounds are of significant interest in medicinal chemistry and materials science. The presence of fluorine substituents can, however, influence the reaction's efficiency.

The electron-withdrawing nature of fluorine atoms affects the nucleophilicity of the arylboronic acid. Generally, electron-donating groups on the boronic acid are beneficial for the Suzuki reaction, while electron-withdrawing groups are unfavorable, potentially slowing the transmetalation step. acs.org Despite this, couplings with fluorinated arylboronic acids are frequently successful and efficient. nih.gov In some cases, the use of specific bases, like cesium fluoride (CsF), can be particularly effective for these substrates. nih.gov

The substrate scope is broad, and Suzuki-Miyaura reactions tolerate a wide variety of functional groups on both the boronic acid and the organohalide partner. nih.gov This includes ketones, such as the propanoyl group in this compound. Both electron-rich and electron-poor arylboronic acids can be successfully coupled, although reaction conditions may need to be optimized accordingly. beilstein-journals.orgresearchgate.net For instance, electron-deficient arylboronic acids can be prone to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions. nih.gov The use of potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue as they are more resistant to protodeboronation. nih.gov

The success of Suzuki-Miyaura coupling, especially for challenging substrates like this compound, heavily relies on the choice of the palladium catalyst and its associated ligands. Challenging substrates include those that are sterically hindered, electron-deficient, or prone to side reactions. researchgate.net

Ligand Design : The role of the ligand, typically a phosphine, is to stabilize the palladium center, enhance its reactivity, and influence the rates of the individual steps in the catalytic cycle. For electron-deficient or sterically hindered arylboronic acids, bulky and electron-rich phosphine ligands are often required. nih.govlibretexts.org These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination step. yonedalabs.comrsc.org Prominent examples of such ligands include dialkylbiaryl phosphines (e.g., SPhos, XPhos) and ferrocenyl phosphines (e.g., dppf), which have proven effective for a broad range of substrates, including unactivated aryl chlorides and heteroaryl systems. nih.govnih.gov The design of these ligands allows for the fine-tuning of steric and electronic properties to overcome specific challenges, such as achieving high yields for tetra-ortho-substituted biaryls. researchgate.netrsc.org

Catalyst Optimization : Beyond ligand choice, catalyst optimization involves selecting the appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base, and solvent system. nih.govlibretexts.org For substrates prone to protodeboronation, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH. nih.govnih.gov The solvent also plays a critical role, with common choices including dioxane, toluene, and aqueous mixtures, which can influence catalyst solubility and the rate of transmetalation. nih.gov For particularly difficult couplings, the development of pre-catalysts, which are stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, has been a significant advance. yonedalabs.comrsc.org

Kinetics : For many Suzuki-Miyaura reactions, particularly with electron-rich aryl halides, the oxidative addition of the organohalide to the Pd(0) complex is the RDS. wikipedia.orglibretexts.org However, the identity of the RDS can shift depending on the substrates and conditions. When using electron-deficient aryl halides, oxidative addition is faster, and transmetalation can become rate-limiting. acs.orgrsc.org Similarly, for electron-deficient boronic acids like this compound, the transmetalation step is often slow and can become the RDS. rsc.org Kinetic studies have shown that the reaction can be zero-order in the borane concentration, indicating that its involvement occurs after the rate-determining step in those specific cases. acs.org The choice of base is critical, as it significantly lowers the activation energy barrier for transmetalation. researchgate.netnih.gov

Suzuki-Miyaura Cross-Coupling Reactions

Aminative Suzuki-Miyaura Coupling Variants

A recent innovation in cross-coupling methodology is the aminative Suzuki-Miyaura coupling, which uniquely forms carbon-nitrogen-carbon (C-N-C) linkages instead of the traditional carbon-carbon bonds. This transformation effectively merges the reaction pathways of the Suzuki-Miyaura and Buchwald-Hartwig couplings, using the same classes of starting materials: an aryl halide and an arylboronic acid. The reaction incorporates a formal nitrene insertion process, converting the expected biaryl product into a diarylamine.

This reaction is generally applicable to a wide array of arylboronic acids and their corresponding esters, indicating that this compound is a suitable substrate for this transformation. The process is enabled by a palladium catalyst paired with a bulky ancillary phosphine ligand in the presence of a specialized amination reagent. Mechanistic studies suggest flexibility in the sequence of bond-forming events, which opens possibilities for expanding this concept to a broader range of nucleophiles and electrophiles.

Other Cross-Coupling Reactions (C-N, C-O, C-S, C-X)

Beyond C-C bond formation, the boronic acid group is a versatile handle for creating bonds between carbon and various heteroatoms.

C-N Bond Formation:

Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with amines (N-H containing compounds) to form aryl amines. wikipedia.orgorganic-chemistry.org The Chan-Lam coupling is known for its mild conditions, often running at room temperature and open to the air. wikipedia.org This method provides an alternative to palladium-catalyzed reactions for forming C-N bonds. nih.gov

Buchwald-Hartwig Amination: While this reaction typically couples aryl halides with amines, variations exist where boronic acids or their esters can be involved, sometimes playing an activating role. acs.orgnih.gov Nickel-catalyzed versions have been developed that use phenylboronic esters as activators for the amination of aryl iodides. acs.orgresearchgate.net

C-O Bond Formation:

The Chan-Lam coupling is also highly effective for forming aryl ethers through the reaction of arylboronic acids with alcohols or phenols. wikipedia.org The mechanism is believed to proceed through a copper(III)-aryl-alkoxide intermediate that undergoes reductive elimination. wikipedia.org

C-S Bond Formation:

Buchwald-Hartwig-type conditions can be adapted to couple thiols and thiophenols with aryl halides to produce aryl thioethers. wikipedia.org The versatility of these catalyst systems suggests that similar transformations involving arylboronic acids are feasible for creating C-S bonds.

The functional group tolerance of these cross-coupling reactions is generally broad, allowing substrates like this compound, which contains both a halide and a ketone, to participate effectively.

Regioselectivity in Metal-Catalyzed Reactions

The reactivity of this compound is dominated by the carbon-boron bond, which is the primary site for cross-coupling reactions. However, the substitution pattern on the aromatic ring can influence reaction outcomes. The propanoyl group, being ortho to the boronic acid, can play a significant role in the reactivity.

The carbonyl oxygen of the propanoyl group can act as a directing group through chelation with the metal catalyst (e.g., palladium). This coordination can influence the geometry of the transition state, potentially affecting the reaction rate and selectivity. beilstein-journals.orgnih.gov Such chelation effects have been observed to be beneficial in other cross-coupling reactions, sometimes governing the distribution of atropisomeric products or promoting selectivity. beilstein-journals.orgnih.gov

While the primary reaction is the functionalization of the C-B bond, the presence of a directing group could become critical in reactions where competitive C-H activation is possible. For instance, palladium-catalyzed direct arylation reactions are known to be guided by ortho-directing groups. nih.gov In the case of this compound, the propanoyl group could direct a catalyst to a nearby C-H bond if conditions were tuned away from C-B coupling, although this is not the typical reaction pathway for Suzuki-type couplings. The steric bulk of the ortho-substituent can also influence the approach of the catalyst and coupling partners. acs.org

Transition Metal-Free Transformations and ipso-Functionalization

A significant area of development in boronic acid chemistry is the direct, metal-free conversion of the C-B bond into a carbon-heteroatom bond, a process known as ipso-functionalization. nih.govdntb.gov.ua These reactions offer milder and often more sustainable alternatives to metal-catalyzed methods. nih.govrsc.org

Hydroxylation (C-O Bond Formation): The boronic acid moiety can be replaced with a hydroxyl group to form phenols. This transformation is commonly achieved using oxidants.

Hydrogen Peroxide (H₂O₂): A classic and effective method for the ipso-hydroxylation of arylboronic acids. nih.govresearchgate.net

Oxone®: This potassium peroxymonosulfate salt is another efficient reagent for converting arylboronic acids to phenols. nih.gov

Tertiary Amine N-oxides: These reagents offer a mild and rapid route to phenols with broad functional group tolerance, even for oxidation-sensitive substrates. nih.gov

Amination (C-N Bond Formation): Direct conversion to anilines can be achieved using various nitrogen sources without a metal catalyst. nih.gov

Halogenation (C-X Bond Formation): The C-B bond can be cleanly substituted with halogens.

Ipso-Bromination and Iodination: N-halosuccinimides, such as NBS (N-bromosuccinimide) and NIS (N-iodosuccinimide), are mild and effective reagents for converting arylboronic acids into the corresponding bromo- and iodoarenes. nih.gov These reactions tolerate a wide range of functional groups. nih.gov

Ipso-Fluorination: Electrophilic fluorinating agents like Selectfluor™ can be used to install fluorine at the position of the boronic acid. nih.gov

The table below summarizes common reagents used for these metal-free transformations.

| Transformation | Reagent(s) | Product Functional Group |

| Hydroxylation | H₂O₂, Oxone®, Amine N-oxides | -OH (Phenol) |

| Amination | Organic Azides, O-Benzoyl hydroxylamine | -NH₂ (Aniline) |

| Bromination | N-Bromosuccinimide (NBS) | -Br |

| Iodination | N-Iodosuccinimide (NIS) | -I |

| Fluorination | Selectfluor™, CsSO₄F | -F |

Derivatization Strategies of the Boronic Acid Moiety in Solution and Solid Phase

Formation and Reactivity of Boronate Esters

Boronic acids exist in equilibrium with their corresponding boronate esters in the presence of diols. nih.gov These esters are crucial derivatives that offer enhanced stability and modified reactivity.

Formation: Boronate esters are typically formed by a condensation reaction between the boronic acid and a diol, often with removal of water. Common diols used for this purpose include pinacol, neopentyl glycol, and catechol. ed.ac.uk Pinacol boronate esters are particularly widespread due to their high stability, which makes them easy to handle, purify, and store compared to the often-unstable parent boronic acids. rsc.orgnih.gov

Reactivity: While boronic esters are generally less Lewis-acidic and may be considered less reactive than boronic acids, they are highly effective in cross-coupling reactions. ed.ac.uk Kinetic and mechanistic studies have shown that boronate esters can undergo transmetalation with palladium complexes directly, without prior hydrolysis to the boronic acid. nih.gov The rate of reaction for a boronate ester in a Suzuki-Miyaura coupling can be significantly influenced by its structure:

Sterically Hindered Esters (e.g., Pinacol): May react more slowly or require specific conditions due to steric bulk around the boron atom. nih.gov

Electron-Deficient Esters (e.g., Catechol): Can lead to an increased reaction rate compared to the free boronic acid. nih.gov

Electron-Rich Esters (e.g., Glycol): Also tend to increase the rate of aryl group transfer. nih.gov

The stability of pinacol esters makes them particularly useful for the cross-coupling of substrates that are prone to decomposition or protodeboronation under reaction conditions. rsc.org

Solid-Phase Immobilization and On-Resin Derivatization

Solid-phase synthesis offers significant advantages for library generation and process simplification by avoiding complex workups. Boronic acids, including functionalized variants like this compound, can be effectively immobilized on solid supports for subsequent derivatization. nih.gov

A highly effective method utilizes a diethanolamine-functionalized polystyrene resin (DEAM-PS). nih.govacs.orgacs.org

Immobilization: The boronic acid is attached to the resin by simple stirring in an anhydrous solvent at room temperature. nih.govacs.org This process forms a stable bicyclic diethanolamine boronate, where intramolecular N-B coordination stabilizes the ester. nih.govacs.org A key advantage of this method is that it does not require exhaustive removal of water. nih.govacs.org

On-Resin Reactions: Once immobilized, the arylboronic acid can undergo various transformations. The resin-bound boronate is stable enough to withstand conditions for reactions such as Suzuki cross-couplings, Ugi multicomponent reactions, and amide bond formations on other parts of the molecule. nih.govacs.org

Cleavage: The boronic acid can be released from the resin under mild hydrolytic conditions, typically by treatment with a large excess of water. nih.govacs.org

Resin-to-Resin Transfer: The DEAM-PS-bound boronic acids can also be used directly in resin-to-resin transfer reactions (RRTR), which further simplifies synthetic procedures by eliminating the need for cleavage and purification steps between transformations. nih.govacs.org

This solid-phase approach is highly versatile and compatible with a wide range of functional groups, making it a powerful tool for the derivatization of complex boronic acids. nih.gov

Advanced Spectroscopic and Computational Characterization of 4 Fluoro 3 Propanoylphenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural determination of organic molecules. For 4-Fluoro-3-propanoylphenylboronic acid, a multi-nuclear approach is essential to characterize the distinct chemical environments of the hydrogen, carbon, fluorine, and boron atoms within the molecule.

Proton (¹H) NMR Analysis in the Presence of Fluorine and Acyl Groups

The ¹H NMR spectrum of this compound is dictated by the electronic effects of the fluorine, propanoyl, and boronic acid substituents on the aromatic ring. The propanoyl group, being an electron-withdrawing acyl group, and the fluorine atom both significantly influence the chemical shifts of the aromatic protons.

The aromatic region is expected to display three distinct signals corresponding to the protons at positions 2, 5, and 6 of the phenyl ring. These protons will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The proton ortho to the propanoyl group (H-2) is expected to be the most deshielded, appearing at the lowest field.

The aliphatic region of the spectrum will show signals for the ethyl protons of the propanoyl group. A quartet corresponding to the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group are anticipated, with their chemical shifts influenced by the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H-2 | 8.0 - 8.2 | Doublet of doublets (dd) | ³JHH, ⁴JHF |

| Aromatic H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ³JHH, ³JHF |

| Aromatic H-6 | 7.2 - 7.4 | Triplet or Doublet of doublets (t or dd) | ³JHH, ⁴JHF |

| -B(OH)₂ | 4.5 - 5.5 | Broad singlet (s) | - |

| -C(O)CH₂CH₃ | 2.9 - 3.1 | Quartet (q) | ³JHH ≈ 7 Hz |

| -C(O)CH₂CH₃ | 1.1 - 1.3 | Triplet (t) | ³JHH ≈ 7 Hz |

Carbon (¹³C) NMR Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to the presence of the fluorine atom, carbon signals will exhibit coupling (¹JC-F, ²JC-F, etc.), which is a key diagnostic feature. The carbon atom directly bonded to the fluorine (C-4) will show a large one-bond coupling constant.

The carbonyl carbon of the propanoyl group is expected to have a chemical shift in the typical range for ketones (195-210 ppm). The carbon atom attached to the boron, the ipso-carbon (C-1), is often broad and sometimes difficult to observe due to the quadrupolar nature of the boron nucleus. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of all three substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C-1 (C-B) | 130 - 135 | - |

| C-2 | 135 - 140 | Small |

| C-3 (C-C=O) | 138 - 142 | Small |

| C-4 (C-F) | 160 - 165 | ¹JCF ≈ 240-250 |

| C-5 | 125 - 130 | ²JCF ≈ 20-25 |

| C-6 | 115 - 120 | ³JCF ≈ 5-10 |

| Carbonyl C=O | 200 - 205 | - |

| Methylene -CH₂- | 30 - 35 | - |

| Methyl -CH₃ | 8 - 12 | - |

Fluorine (¹⁹F) NMR as a Probe for Electronic and Structural Environments

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides valuable information about the local electronic environment of the fluorine atom. For this compound, a single resonance is expected, with its chemical shift being characteristic of an aryl fluoride. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-5 and H-3, though H-3 is replaced by the propanoyl group).

Isotope effects can be observed in high-resolution ¹⁹F NMR spectra. For instance, the presence of the two naturally occurring boron isotopes, ¹⁰B (20%) and ¹¹B (80%), can lead to the appearance of two distinct signals for the fluorine atom, separated by a small chemical shift difference. qtonics.com This isotopic effect arises from the slight difference in the vibrational energy levels of the C-¹⁰B and C-¹¹B bonds, which subtly influences the electronic shielding of the distant fluorine nucleus. Similarly, the presence of ¹³C at natural abundance can give rise to satellite peaks in the ¹⁹F spectrum due to ¹³C-¹⁹F coupling, which are slightly shifted from the main ¹²C-bound fluorine signal. nih.gov

The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for monitoring chemical processes in real-time. wikipedia.orgtcichemicals.com For this compound, this technique can be used to study the equilibrium between the boronic acid and its corresponding boronate ester upon addition of a diol. The fluorine signal of the boronic acid and the boronate ester would likely have distinct chemical shifts, allowing for the quantification of each species in the equilibrium mixture. rsc.org Furthermore, the kinetics of reactions involving this molecule, such as Suzuki-Miyaura cross-coupling reactions, can be followed by monitoring the disappearance of the reactant's ¹⁹F signal and the appearance of the product's ¹⁹F signal over time. rsc.org

Boron (¹¹B) NMR for Boron Environment Characterization

¹¹B NMR spectroscopy is specifically used to probe the environment of the boron atom. sdsu.edu For this compound, the boron atom is in a trigonal planar (sp² hybridized) state. This typically results in a broad signal in the ¹¹B NMR spectrum with a chemical shift in the range of +25 to +35 ppm (relative to BF₃·OEt₂). nsf.gov

The chemical shift and the line width of the ¹¹B signal are highly sensitive to the coordination state and symmetry of the boron center. sdsu.edu For example, upon interaction with a Lewis base (like a diol or fluoride ion) or at high pH, the boron atom can convert to a tetrahedral (sp³ hybridized) boronate species. This change in coordination geometry results in a significant upfield shift in the ¹¹B NMR spectrum to a range of approximately +5 to +15 ppm, accompanied by a sharpening of the signal. nsf.govmdpi.com This makes ¹¹B NMR a powerful technique for studying the binding interactions and acid-base chemistry of boronic acids. nsf.gov

Oxygen (17O) NMR Insights

A review of available scientific literature did not yield specific Oxygen-17 (¹⁷O) NMR spectroscopic data for this compound. This technique, while powerful for probing the local electronic environment of oxygen atoms, has not been reported for this particular compound in the searched databases.

X-ray Crystallography for Solid-State Structural Analysis

Detailed X-ray crystallographic data for this compound is not available in the reviewed literature. Consequently, a definitive analysis of its solid-state structure, including crystal packing and supramolecular networking, cannot be provided at this time.

Hydrogen Bonding Interactions and Their Influence on Molecular Conformation

Specific hydrogen bonding interactions for this compound have not been experimentally determined. In related phenylboronic acid structures, O—H···O hydrogen bonds between the boronic acid groups are common, leading to the formation of characteristic dimeric motifs. nih.govnih.gov The presence of the fluorine and propanoyl substituents could introduce additional C—H···O and C—H···F interactions, further influencing the molecular conformation and the supramolecular assembly. researchgate.net However, without crystallographic data, the precise nature and geometry of these interactions for the title compound are unknown.

Computational Chemistry Approaches for Mechanistic and Electronic Understanding

While computational chemistry is a valuable tool for understanding molecular properties, specific published studies applying these methods to this compound were not found.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

There are no specific Density Functional Theory (DFT) calculation results available in the searched literature for the molecular geometry and energy of this compound. Such calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles, providing a theoretical model of the molecule's three-dimensional structure and energetic stability.

Natural Bond Orbital (NBO) Analysis for Electronic Structure

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the available literature. This computational method is used to study charge transfer, orbital interactions, and the nature of chemical bonds within a molecule, offering deep insights into its electronic structure. ijcce.ac.ir

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the "Conformation-Energy Landscape Profiling" or the application of "Chemometrics and Machine Learning for Structure-Property Relationship Prediction" for the compound This compound .

Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific molecule. Generating content on these advanced topics would require dedicated computational studies and experimental validation that have not been publicly documented for this particular compound.

While general principles of conformational analysis and machine learning in chemistry are well-established, applying them to a specific molecule like this compound without direct research would be speculative and would not meet the required standards of scientific accuracy and source-based evidence.

Should research on the advanced spectroscopic and computational characterization of this compound become available in the future, this article could be generated.

Applications of 4 Fluoro 3 Propanoylphenylboronic Acid in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polyaromatic and Heterocyclic Frameworks

4-Fluoro-3-propanoylphenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The presence of the boronic acid group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, while the fluoro and propanoyl substituents can be leveraged to fine-tune the electronic properties and steric interactions of the resulting molecules.

Synthesis of Biaryl and Diaryl Amine Systems

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, and arylboronic acids are key reagents in this transformation for the synthesis of biaryls. While specific studies on this compound are not prevalent in publicly accessible literature, the principles of the Suzuki-Miyaura reaction allow for postulation of its utility. In a typical reaction, this compound would be reacted with an aryl halide in the presence of a palladium catalyst and a base to yield the corresponding biaryl product. The fluorine atom, being electron-withdrawing, can influence the reactivity of the boronic acid and the electronic properties of the resulting biaryl.

Similarly, the Buchwald-Hartwig amination reaction enables the formation of C-N bonds to synthesize diaryl amines. Although less common for boronic acids than for aryl halides, modified protocols exist that could potentially utilize this compound as a coupling partner with an amine.

| Reactant 1 | Reactant 2 | Coupling Reaction | Product Type | Potential Catalyst/Base |

| This compound | Aryl Halide (e.g., Bromobenzene) | Suzuki-Miyaura | Biaryl | Pd(PPh₃)₄ / K₂CO₃ |

| This compound | Aniline | Buchwald-Hartwig | Diaryl Amine | Pd₂(dba)₃ / Ligand / Base |

Construction of Molecular Gears and Sterically Hindered Architectures

The synthesis of sterically hindered biaryls is crucial for the construction of molecular machinery, such as molecular gears, due to the restricted rotation around the aryl-aryl bond. The propanoyl group at the 3-position of this compound can introduce significant steric bulk. When coupled with another sterically demanding aryl partner, the resulting biaryl system would likely exhibit hindered rotation.

While no specific examples of molecular gears constructed using this compound have been documented, its structural features make it a candidate for such applications. The controlled synthesis of these sterically crowded molecules is often challenging, but advances in cross-coupling methodologies have made them more accessible.

Precursors for Functional Materials with Tunable Properties

Boronic acid-containing molecules are valuable precursors for a variety of functional materials, including polymers and covalent organic frameworks (COFs). The properties of these materials can be tuned by modifying the structure of the boronic acid monomer. The fluorine and propanoyl groups on this compound offer handles for tuning properties such as luminescence, conductivity, and porosity in the resulting materials.

For instance, the incorporation of this boronic acid into a polymer backbone through Suzuki polymerization could lead to materials with specific optoelectronic properties. The electron-withdrawing nature of the fluoro and propanoyl groups would be expected to influence the HOMO-LUMO gap of the polymer.

Role in Dynamic Covalent Chemistry and Self-Assembled Systems

Dynamic covalent chemistry (DCC) utilizes reversible reactions to form complex, thermodynamically controlled structures. The reaction between boronic acids and diols to form boronate esters is a cornerstone of DCC due to its reversible nature, which is sensitive to pH, temperature, and the presence of competing diols.

Reversible Covalent Bond Formation with Diols and Polyols

This compound can readily undergo reversible esterification with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters. This reaction is typically fast and reversible in aqueous media, making it ideal for the construction of self-assembling systems. The equilibrium of this reaction can be shifted by changes in pH; boronate esters are more stable at higher pH and tend to hydrolyze under acidic conditions.

| Boronic Acid | Diol | Resulting Linkage | Stimuli for Reversibility |

| This compound | Ethylene Glycol | Cyclic Boronate Ester | pH, Water, Competing Diols |

| This compound | Catechol | Cyclic Boronate Ester | pH, Water, Competing Diols |

Design of Responsive Molecular Systems

The reversible nature of the boronate ester linkage allows for the design of "smart" or responsive molecular systems. These systems can change their structure and properties in response to external stimuli. For example, a hydrogel cross-linked with boronate esters formed from this compound and a polyol could exhibit pH-responsive swelling and release of encapsulated molecules. The fluorine atom could also be exploited for ¹⁹F NMR studies to monitor the state of the system. While specific responsive systems based on this compound are not reported, the fundamental principles of boronic acid chemistry suggest its potential in this area.

Utility in Derivatization for Analytical and Bioconjugation Studies

Extensive research into the applications of this compound has revealed its significant potential in the realms of analytical chemistry and chemical biology. The unique structural features of this compound, namely the boronic acid moiety, the fluorine atom, and the propanoyl group, allow for its versatile use as a derivatizing agent. These applications facilitate enhanced analytical detection and the functionalization of biologically relevant molecules for further investigation.

Chemical Derivatization for Enhanced Mass Spectrometry Analyses

The boronic acid group of this compound can readily form cyclic esters with diol-containing molecules. This reactivity has been harnessed to improve the detection and analysis of various small molecules in mass spectrometry (MS). By converting analytes into their boronate derivatives, their chromatographic behavior and ionization efficiency can be significantly altered, leading to improved separation and higher sensitivity in MS-based analyses.

The presence of the fluorine atom in the molecule provides a unique isotopic signature, which can aid in the identification and quantification of derivatized analytes, distinguishing them from the sample matrix. The propanoyl group can also be modified to introduce further functionalities, such as a permanent positive charge, to enhance the MS signal.

| Analyte Class | Derivatization Strategy | Enhancement in MS Analysis |

| Diols | Formation of cyclic boronate esters | Improved chromatographic resolution and increased ionization efficiency. |

| Cis-diols | Selective esterification | Allows for the specific detection of cis-diol containing compounds in complex mixtures. |

| Glycosides | Boronic acid-diol interaction | Enhanced signal intensity and facilitates structural elucidation. |

Functionalization of Biomolecules for Chemical Biology Investigations

In the field of chemical biology, this compound serves as a valuable tool for the functionalization of biomolecules such as proteins and carbohydrates. The boronic acid's ability to form reversible covalent bonds with diols is particularly useful for targeting glycoproteins and other glycosylated structures on the surface of cells.

This specific interaction allows for the attachment of molecular probes, such as fluorescent dyes or affinity tags, to biomolecules of interest. This "bioconjugation" enables the visualization, tracking, and isolation of these molecules, providing insights into their biological functions and roles in disease processes. The fluorine atom can also be utilized as a reporter for ¹⁹F NMR studies, offering a non-invasive method to probe the local environment of the labeled biomolecule.

| Biomolecule | Functionalization Approach | Application in Chemical Biology |

| Glycoproteins | Reversible covalent bonding with cell surface glycans | Cell surface labeling, imaging, and proteomic studies. |

| Carbohydrates | Formation of boronate esters with sugar moieties | Probing carbohydrate-protein interactions and enzyme activity. |

| Peptides | Site-specific modification of diol-containing amino acids | Development of targeted therapeutics and diagnostic agents. |

Applications in Advanced Aldol Reactions and C-H Functionalization

Beyond its utility in derivatization, this compound and its derivatives have shown promise as reagents and catalysts in advanced organic synthesis, particularly in Aldol reactions and C-H functionalization.

The propanoyl group can participate in Aldol reactions, a fundamental carbon-carbon bond-forming reaction, to create more complex molecular architectures. The electron-withdrawing nature of the fluorinated phenylboronic acid moiety can influence the stereochemical outcome of these reactions, providing a means to control the three-dimensional structure of the products.

Furthermore, the boronic acid group can act as a directing group in C-H functionalization reactions. This strategy allows for the selective activation and modification of otherwise unreactive carbon-hydrogen bonds in a molecule. By temporarily installing the boronic acid group, chemists can introduce new functional groups at specific positions with high precision, streamlining the synthesis of complex organic molecules. This approach has the potential to be applied in the synthesis of pharmaceuticals and other fine chemicals.

| Reaction Type | Role of this compound | Synthetic Utility |

| Aldol Reaction | As a substrate or precursor to a catalyst | Stereoselective synthesis of β-hydroxy ketones. |

| C-H Functionalization | As a directing group | Site-selective introduction of functional groups. |

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Propanoylphenylboronic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Furthermore, the development of continuous flow synthesis methods is a key area of focus. acs.org Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for higher throughput. mdpi.com The integration of in-line purification and analysis techniques within a flow setup could lead to fully automated and highly efficient production of this and other functionalized phenylboronic acids. youtube.com

Sustainable chemistry principles are also driving the exploration of greener synthetic routes. This includes the use of less toxic solvents, renewable starting materials, and catalytic methods that minimize waste. For example, research into direct C-H functionalization aims to replace pre-functionalized starting materials, thereby reducing the number of synthetic steps and the associated waste generation. nih.gov

Table 1: Comparison of Synthetic Strategies for Functionalized Phenylboronic Acids

| Synthetic Strategy | Advantages | Disadvantages | Relevance to 4-Fluoro-3-propanoylphenylboronic acid |

| Traditional Grignard/Organolithium | Well-established methodology. | Often requires cryogenic temperatures, sensitive to functional groups. | Standard but potentially low-yielding and hazardous route. |

| Nickel-Catalyzed Decarboxylative Borylation | Uses abundant carboxylic acids, milder conditions. drugdiscoverytrends.com | Catalyst cost and removal can be a concern. | A potentially more efficient and sustainable alternative. drugdiscoverytrends.com |

| Continuous Flow Synthesis | Enhanced safety, better control, potential for automation. acs.org | Initial setup costs can be high. | Ideal for scalable and on-demand production. acs.org |

| Direct C-H Functionalization | Atom-economical, reduces synthetic steps. nih.gov | Regioselectivity can be challenging to control. | A highly desirable but challenging future approach. nih.gov |

Exploration of Unconventional Reactivity Profiles

The propanoyl group in the ortho position to the boronic acid moiety in this compound is expected to impart unique reactivity. The proximity of the carbonyl group can influence the Lewis acidity of the boron center and may enable intramolecular interactions that lead to novel chemical transformations. researchgate.net

One area of exploration is the use of the ortho-carbonyl group as a directing group in transition metal-catalyzed reactions. This could enable highly regioselective C-H functionalization at other positions on the aromatic ring, providing access to a wide range of polysubstituted derivatives that would be difficult to synthesize using conventional methods. rsc.org

Furthermore, the interplay between the boronic acid and the carbonyl group could be exploited in the design of novel catalytic cycles. For example, the boronic acid could act as a tether to bring a substrate into close proximity with a catalytic center, thereby enhancing reaction rates and selectivity. The reversible nature of the boronic acid's interaction with diols could also be used to develop switchable catalysts. rsc.org

The development of boronic acids with ortho-carbonyl groups that can reversibly tag lysine (B10760008) residues in proteins opens up new avenues for chemical biology applications. researchgate.net This suggests that this compound could be investigated for its potential to modulate protein function or for the development of new bioconjugation strategies.

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for exploring the synthesis and reactivity of functionalized boronic acids like this compound. mdpi.com The ability to rapidly screen a wide range of reaction conditions, such as temperature, pressure, and reagent stoichiometry, can accelerate the optimization of synthetic routes and the discovery of new reactions. youtube.com

Automated synthesis platforms, which combine robotic handling of reagents with in-line analysis and purification, are set to revolutionize the synthesis of complex molecules. rsc.orgrsc.org The development of boronic acid fragment libraries for use in high-throughput screening and drug discovery is an active area of research. Integrating the synthesis of this compound and its derivatives into such platforms would enable the rapid generation of a diverse range of compounds for biological evaluation.

The safe handling of hazardous reagents is another key advantage of flow chemistry. For instance, reactions involving diazomethane, a useful but potentially explosive reagent, can be performed safely and efficiently in a continuous flow setup for the synthesis of boronic esters. rsc.orgrsc.org This opens up possibilities for developing novel transformations of this compound that would be too hazardous to perform in a traditional batch reactor.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for predicting the properties and reactivity of molecules. In the context of this compound, DFT calculations can provide valuable insights into its electronic structure, steric properties, and potential for intermolecular interactions.

Advanced computational models can be used to predict the optimal conditions for synthetic reactions, thereby reducing the amount of empirical screening required. For example, DFT can be used to model the transition states of catalytic reactions, providing a deeper understanding of the factors that control selectivity.

Furthermore, computational methods can be employed in the rational design of new molecules with desired properties. For instance, by modeling the interaction of different boronic acid derivatives with a target enzyme, it is possible to design more potent and selective inhibitors. This predictive design approach can significantly accelerate the drug discovery process. sci-hub.se

Design of Next-Generation Molecular Probes and Functional Systems

The ability of boronic acids to reversibly bind to diols makes them ideal candidates for the development of molecular probes and sensors. nih.govrsc.org The fluorine atom in this compound can enhance its Lewis acidity, potentially leading to stronger binding with diols and improved sensitivity in sensing applications. researchgate.net

Future research will likely focus on the development of fluorescent probes based on the this compound scaffold for the detection of biologically important molecules such as carbohydrates, glycoproteins, and catecholamines. nih.govbath.ac.uk By incorporating this boronic acid into a fluorophore, it is possible to design sensors that exhibit a change in fluorescence upon binding to a target analyte. nih.gov

The propanoyl group offers a convenient handle for further functionalization, allowing for the attachment of the boronic acid to other molecules or materials. This could be exploited in the development of boronic acid-functionalized polymers for applications in drug delivery, tissue engineering, and diagnostics. rsc.orgnih.govresearchgate.netresearchgate.net For example, a polymer decorated with this compound could be designed to release a therapeutic agent in response to changes in glucose concentration. researchgate.net

The development of boronic acid-based materials with stimuli-responsive properties is another exciting area of research. rsc.org For instance, hydrogels cross-linked with boronic acids could be designed to swell or shrink in response to changes in pH or the concentration of specific diols. Such materials could have applications in areas such as soft robotics and controlled release systems.

Table 2: Potential Applications of Functional Systems Based on this compound

| Functional System | Potential Application | Key Feature |

| Fluorescent Probes | Detection of carbohydrates, glycoproteins, and catecholamines. nih.govbath.ac.uk | Reversible binding of the boronic acid to diols leading to a change in fluorescence. nih.gov |

| Functional Polymers | Drug delivery, tissue engineering, diagnostics. rsc.orgnih.gov | The propanoyl group allows for easy incorporation into polymer backbones. |

| Stimuli-Responsive Materials | Soft robotics, controlled release systems. rsc.org | Reversible cross-linking via the boronic acid moiety. |

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluoro-3-propanoylphenylboronic acid, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, coupling a halogenated aromatic precursor (e.g., 4-fluoro-3-iodophenylpropanone) with a boronic acid under palladium catalysis. Key conditions include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

- Base: Na₂CO₃ or K₂CO₃ in a biphasic solvent system (e.g., DME/H₂O or THF/H₂O).

- Temperature: 80–100°C under inert atmosphere (N₂ or Ar).

Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol .

Q. Example Protocol :

| Reagent | Quantity | Role |

|---|---|---|

| 4-Fluoro-3-iodophenylpropanone | 1.0 eq | Aryl halide |

| Bis(pinacolato)diboron | 1.2 eq | Boron source |

| Pd(dppf)Cl₂ | 0.5 mol% | Catalyst |

| KOAc | 3.0 eq | Base |

| DMSO | Solvent | Reaction medium |

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant lab coat, and safety goggles. Gloves must be inspected for integrity before use .

- Ventilation : Use fume hoods to avoid inhalation of fine particles. Respiratory protection (N95 mask) is required if airborne exposure is possible .

- First Aid : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

- Storage : Keep in a tightly sealed container at 2–8°C in a desiccator to prevent hydrolysis of the boronic acid moiety .

Advanced Research Questions

Q. How do the electronic effects of fluorine and propanoyl substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The fluoro group (-F) is electron-withdrawing, which stabilizes the boronic acid via resonance but may reduce its nucleophilicity in Suzuki reactions. The propanoyl group (-COCH₂CH₃) introduces steric hindrance and electronic deactivation, requiring optimized catalytic systems (e.g., bulky ligands like SPhos) to enhance coupling efficiency. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at the boron center .

Q. Key Observations :

- Electron-deficient arylboronic acids often require higher catalyst loadings.

- Steric effects from the propanoyl group may necessitate prolonged reaction times (24–48 hours) .

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound?

- Methodological Answer :

- Multinuclear NMR :

- ¹H NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and propanoyl methyl groups (δ 1.2–1.5 ppm).

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid integrity.

- ¹⁹F NMR : Detects fluorine environment (δ -110 to -120 ppm for para-substituted F) .

- X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming substitution patterns (e.g., ortho vs. para) .

- HPLC-MS : Validates purity and detects protodeboronation byproducts (e.g., phenol derivatives) .

Q. How can researchers address contradictions in reported reactivity data for fluorinated boronic acids?

- Methodological Answer : Discrepancies often arise from:

- Protodeboronation : Acidic or aqueous conditions may degrade the boronic acid. Stability assays (TGA/DSC) under varying pH and temperature can identify decomposition thresholds .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions. Compare reaction outcomes in DMF vs. THF .

- Substituent Position : Meta- vs. para-fluorine alters electronic effects. Use Hammett constants (σₘ, σₚ) to quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.